molecular formula C12H19N3 B2667884 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methylidenepiperidine CAS No. 2097897-65-7

1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methylidenepiperidine

Cat. No. B2667884
CAS RN: 2097897-65-7
M. Wt: 205.305
InChI Key: HUKIGFADAFCLEQ-UHFFFAOYSA-N
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Description

“1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methylidenepiperidine” is a compound that belongs to the pyrazole family . Pyrazoles are a type of heterocyclic aromatic organic compound, characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The synthesis of pyrazole-based ligands, such as “1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methylidenepiperidine”, can be achieved through various strategies. These include multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In one study, pyrazole-based ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .


Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The structure of the synthesized complex was established by 1H, 13C NMR spectroscopy and mass spectrometry .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been used in reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .

Scientific Research Applications

Synthesis of New Compounds

A significant application of this compound involves the synthesis of new chemical entities. For example, research has demonstrated the microwave-assisted synthesis of pyrazolopyridine derivatives, showcasing their potential in generating novel compounds with promising antioxidant, antitumor, and antimicrobial activities (El‐Borai et al., 2013). Additionally, studies on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines have revealed compounds with potent cytotoxic properties against various cancer cell lines, highlighting the chemical's role in developing new cancer treatments (Deady et al., 2003).

Antimicrobial Activities

Another critical research area focuses on the antimicrobial properties of derivatives. Schiff bases derived from aminophenazone, containing the pyrazole moiety, have been synthesized and shown moderate to good antibacterial activity against several bacterial strains, indicating the potential for developing new antimicrobial agents (Asiri & Khan, 2010). This underscores the compound's significance in addressing the growing concern over antibiotic resistance.

Corrosion Inhibition

The chemical compound's derivatives have also been studied for their potential as corrosion inhibitors. A theoretical study using density functional theory (DFT) analyzed bipyrazolic-type organic compounds for their inhibition efficiencies and reactive sites, offering insights into their application in protecting metals from corrosion (Wang et al., 2006).

Antioxidant Activity

In the realm of antioxidant research, the synthesis and evaluation of novel compounds derived from the chemical have been shown to exhibit significant antioxidant activities. Such studies contribute to understanding how structural modifications can enhance antioxidant potential, which is crucial for developing therapies against oxidative stress-related diseases (Kaddouri et al., 2020).

Mechanism of Action

While the specific mechanism of action for “1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methylidenepiperidine” is not mentioned in the search results, pyrazole-bearing compounds are known for their diverse pharmacological effects . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Future Directions

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . This suggests that there is potential for further developments in catalytic processes relating to catecholase activity . The goal of future research could be to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

1-[(1,3-dimethylpyrazol-4-yl)methyl]-3-methylidenepiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-10-5-4-6-15(7-10)9-12-8-14(3)13-11(12)2/h8H,1,4-7,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKIGFADAFCLEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN2CCCC(=C)C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methylidenepiperidine

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